5-chloro-2-ethyl-1H-indole-7-carboxylic acid
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Overview
Description
5-chloro-2-ethyl-1H-indole-7-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 5-chloro-2-ethyl-1H-indole-7-carboxylic acid, often involves the construction of the indole ring system followed by specific substitutions. One common method is the Leimgruber–Batcho indole synthesis, which involves the cyclization of o-nitrotoluene derivatives . The reaction conditions typically include the use of reducing agents and acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of indole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-ethyl-1H-indole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indole ring .
Scientific Research Applications
5-chloro-2-ethyl-1H-indole-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-ethyl-1H-indole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-chloroindole-2-carboxylic acid: Another indole derivative with similar chemical properties.
1H-indole-2-carboxylic acid, 5-chloro-, ethyl ester: A related compound with an ester functional group.
Uniqueness
5-chloro-2-ethyl-1H-indole-7-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 2-position and the carboxylic acid group at the 7-position distinguishes it from other indole derivatives .
Properties
Molecular Formula |
C11H10ClNO2 |
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Molecular Weight |
223.65 g/mol |
IUPAC Name |
5-chloro-2-ethyl-1H-indole-7-carboxylic acid |
InChI |
InChI=1S/C11H10ClNO2/c1-2-8-4-6-3-7(12)5-9(11(14)15)10(6)13-8/h3-5,13H,2H2,1H3,(H,14,15) |
InChI Key |
AEUWRYIFHSHYTD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=CC(=CC(=C2N1)C(=O)O)Cl |
Origin of Product |
United States |
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